molecular formula C13H19NOS B2703356 4-[(Benzylamino)methyl]thian-4-ol CAS No. 1595887-29-8

4-[(Benzylamino)methyl]thian-4-ol

Cat. No.: B2703356
CAS No.: 1595887-29-8
M. Wt: 237.36
InChI Key: FELUNPRXWUTTOX-UHFFFAOYSA-N
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Description

4-[(Benzylamino)methyl]thian-4-ol is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) backbone with a hydroxyl group (-OH) and a benzylaminomethyl (-CH₂-NH-Benzyl) substituent at the 4-position.

Properties

IUPAC Name

4-[(benzylamino)methyl]thian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c15-13(6-8-16-9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELUNPRXWUTTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzylamino)methyl]thian-4-ol typically involves the reaction of benzylamine with a suitable thian-4-ol precursor under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 4-[(Benzylamino)methyl]thian-4-ol may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylamino)methyl]thian-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Benzylamino)methyl]thian-4-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(Benzylamino)methyl]thian-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, modulating their activity. The thian-4-ol moiety may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key Features Reference
4-[(Benzylamino)methyl]thian-4-ol Thian (C₅H₉S) -OH, -CH₂-NH-Benzyl at C4 253.36* Cyclic thioether, dual polar substituents N/A
[4-(Methylamino)thian-4-yl]methanol HCl Thian (C₅H₉S) -CH₂OH, -NH-Me at C4 (as hydrochloride) 223.75 (free base) Hydrophilic salt form, smaller amine
4-[(4-Methylphenyl)amino]butan-1-ol Linear alkane chain -OH at C1, -NH-(4-MePh) at C4 179.26 Flexible backbone, aromatic amine
4-[(Benzylamino)methyl]-2-methoxyphenol Phenol ring -OCH₃ at C2, -CH₂-NH-Benzyl at C4 243.31 Aromatic ring, methoxy group
(4R,6S)-6-Methyl-7,7-dioxo-thieno[2,3-b]thiopyran-4-ol Thieno-thiopyran (fused bicyclic) -OH at C4, -Me at C6, two sulfonyl groups 234.30 Bicyclic, sulfone groups, stereochemistry

*Calculated based on molecular formula C₁₃H₁₉NOS.

Key Observations:

Core Structure: The thian backbone in the target compound provides conformational rigidity compared to linear analogs like 4-[(4-methylphenyl)amino]butan-1-ol . Fused bicyclic systems (e.g., thieno-thiopyran in ) exhibit enhanced steric hindrance and electronic effects due to sulfonyl groups.

Hydroxyl vs. Methoxy: The -OH group in the target compound enhances hydrogen-bonding capacity relative to the methoxy group in 4-[(Benzylamino)methyl]-2-methoxyphenol .

Physicochemical Properties: The hydrochloride salt of [4-(methylamino)thian-4-yl]methanol likely improves aqueous solubility compared to the free base form of the target compound. Sulfonyl groups in the thieno-thiopyran derivative increase polarity and may influence metabolic stability.

Biological Activity

4-[(Benzylamino)methyl]thian-4-ol, an organic compound with a thianol structure, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-[(Benzylamino)methyl]thian-4-ol is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₃NOS
  • Molecular Weight : 171.27 g/mol
  • CAS Number : 1595887-29-8

The compound features a thianol ring, which is known for its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 4-[(Benzylamino)methyl]thian-4-ol exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

The antioxidant activity of 4-[(Benzylamino)methyl]thian-4-ol has been explored in several studies. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro assays have demonstrated that thianol derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications .

Anti-Tyrosinase Activity

One notable area of research is the anti-tyrosinase activity of 4-[(Benzylamino)methyl]thian-4-ol. Tyrosinase is an enzyme involved in melanin production, and its inhibition is beneficial for treating hyperpigmentation disorders. Studies have reported that certain derivatives exhibit potent inhibition of mushroom tyrosinase, with IC50 values comparable to established inhibitors like kojic acid . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thianol ring enhance this inhibitory effect.

The biological activity of 4-[(Benzylamino)methyl]thian-4-ol can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin synthesis.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Free Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.

Research Findings and Case Studies

Several studies have investigated the biological activities of 4-[(Benzylamino)methyl]thian-4-ol and related compounds:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.
Antioxidant PropertiesShowed significant free radical scavenging ability in DPPH assay with an IC50 value indicating strong antioxidant potential.
Anti-Tyrosinase ActivityReported IC50 values for tyrosinase inhibition comparable to kojic acid, suggesting potential for cosmetic applications.

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